molecular formula C6H3Cl2IO2S B3004297 4-Chloro-2-iodobenzene-1-sulfonyl chloride CAS No. 1261730-58-8

4-Chloro-2-iodobenzene-1-sulfonyl chloride

Cat. No.: B3004297
CAS No.: 1261730-58-8
M. Wt: 336.95
InChI Key: VJUBZEVHIUAKHU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol . This compound is characterized by the presence of chloro, iodo, and sulfonyl chloride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-chloro-2-iodobenzene. This can be achieved through the reaction of 4-chloro-2-iodobenzene with chlorosulfonic acid under controlled conditions . The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to optimize the production process and minimize the risk of hazardous by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and iodo substituents on the benzene ring, which provides distinct reactivity patterns compared to other sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-chloro-2-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUBZEVHIUAKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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